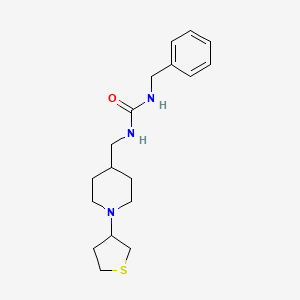

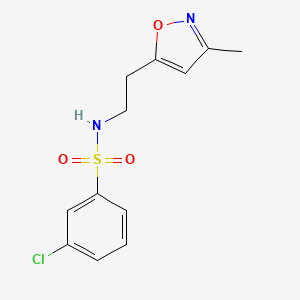

![molecular formula C20H18N4O3S B2566599 6-((3,5-dimethoxybenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1005307-11-8](/img/structure/B2566599.png)

6-((3,5-dimethoxybenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-((3,5-dimethoxybenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidin-4-one core, which is a type of heterocyclic compound . This core is substituted with a phenyl group, a thioether linkage, and a 3,5-dimethoxybenzyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazolo[3,4-d]pyrimidin-4-one core would likely contribute to the compound’s aromaticity, while the phenyl group and the 3,5-dimethoxybenzyl group could influence its physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The pyrazolo[3,4-d]pyrimidin-4-one core might participate in various reactions, while the phenyl group and the 3,5-dimethoxybenzyl group could affect the compound’s overall reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and degree of conjugation could affect its solubility, melting point, boiling point, and other properties .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Anticancer Activities : A study on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives revealed that these compounds, particularly those with specific nitrobenzylideneamino substitutions, showed potent antitumor activity against the MCF-7 human breast adenocarcinoma cell line, indicating their potential as anticancer agents (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Anti-inflammatory and Anticonvulsant Activities : Another research focused on benzofuran derivatives starting from naturally occurring visnagin demonstrated significant anti-inflammatory, analgesic, and anticonvulsant activities, highlighting the therapeutic potential of these chemical structures in treating inflammation and convulsions (El-Sawy, Ebaid, Abo‐Salem, Al‐Sehemi, & Mandour, 2014).

Antioxidant Properties : Novel 1H-3-Indolyl derivatives were designed and synthesized, showing significant antioxidant activity, particularly against ABTS radicals. This suggests their potential application in combating oxidative stress-related diseases (Aziz, Shehab, Al-karmalawy, El-Farargy, & Abdellattif, 2021).

Inhibitory Activity on cGMP Phosphodiesterase : Research on 6-phenylpyrazolo[3,4-d]pyrimidones has shown specific inhibitory activity against cGMP specific phosphodiesterase, indicating potential for developing novel therapeutic agents targeting cardiovascular diseases and erectile dysfunction (Dumaitre & Dodic, 1996).

Antimicrobial Studies

- Antimicrobial Activities : Linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one showed good inhibitory activity against various Gram-positive and Gram-negative bacteria and fungi, suggesting their potential as antimicrobial agents (Reddy, Devi, Sunitha, & Nagaraj, 2010).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds with the pyrazolo[3,4-d]pyrimidine scaffold have been reported to inhibit cyclin-dependent kinases (cdks), particularly cdk2 . CDK2 is a crucial regulator of cell cycle progression and has been implicated in various cancers .

Mode of Action

Compounds with similar structures have been shown to inhibit cdk2, thereby halting cell cycle progression . This inhibition is often achieved by the compound binding to the active site of the kinase, preventing it from phosphorylating its substrates .

Biochemical Pathways

Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Pharmacokinetics

The 3,4-dimethoxybenzyl group is mentioned as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This could potentially impact the bioavailability of HMS3525F17.

Result of Action

If hms3525f17 acts as a cdk2 inhibitor, it could potentially halt cell cycle progression, leading to cell cycle arrest and the inhibition of cell proliferation .

Action Environment

The 3,4-dimethoxybenzyl group, which acts as a protective group for the thiol moiety, is cleaved off during monolayer formation, especially at elevated temperature (60 °c) and in the presence of protons (trifluoroacetic acid) . This suggests that environmental conditions such as temperature and pH could potentially influence the stability and action of HMS3525F17.

Propiedades

IUPAC Name |

6-[(3,5-dimethoxyphenyl)methylsulfanyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S/c1-26-15-8-13(9-16(10-15)27-2)12-28-20-22-18-17(19(25)23-20)11-21-24(18)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVQNAOWKZTVSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

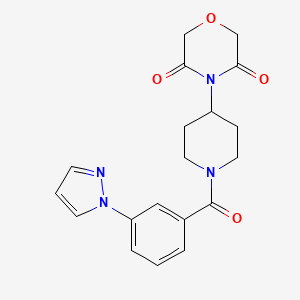

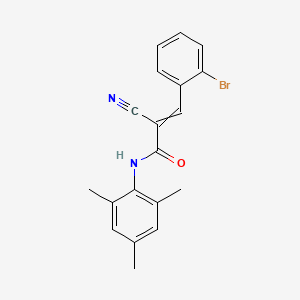

![6-methoxy-1-(4-methylphenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2566518.png)

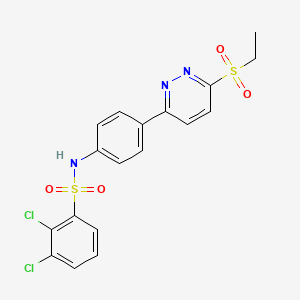

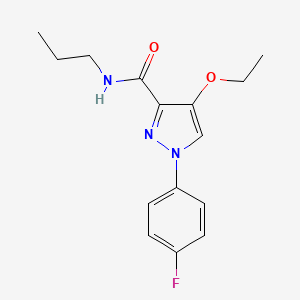

![3-[[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2566521.png)

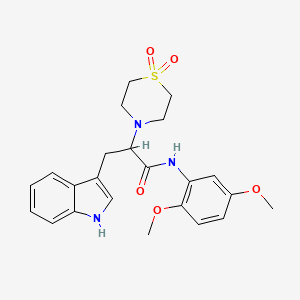

![5-methyl-1-(4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2566527.png)

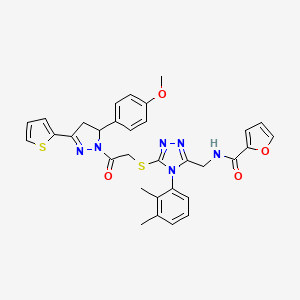

![N-[2-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2566529.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide](/img/structure/B2566532.png)

![ethyl 2-[[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2566533.png)